molecular formula C13H17ClN2O3 B2771323 (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353999-43-5

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2771323
CAS No.: 1353999-43-5
M. Wt: 284.74
InChI Key: FJGDKTJVGAATQS-HNCPQSOCSA-N
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Description

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDKTJVGAATQS-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its molecular formula is C13H17ClN2O3, and it has a molecular weight of 284.74 g/mol. The compound features a pyrrolidine ring and a benzo[b][1,4]dioxine structure, which are significant in its biological activity.

PropertyValue
Molecular Formula C13H17ClN2O3
Molecular Weight 284.74 g/mol
CAS Number 1353999-43-5
Purity Typically 95%

The biological activity of this compound primarily involves its role as an inhibitor of glucosylceramide synthase (GCS). GCS is crucial in the biosynthesis of glucosylceramide, a glycosphingolipid that plays a significant role in cellular signaling and membrane dynamics.

Inhibition of Glucosylceramide Synthase

Research indicates that this compound can effectively inhibit GCS at low nanomolar concentrations. Inhibition of GCS has been associated with therapeutic effects in various conditions, particularly lysosomal storage disorders like Gaucher disease and Niemann-Pick disease. For instance, studies have shown that compounds similar to this compound can decrease glucosylceramide levels in mouse models, leading to improved motor functions and reduced CNS inflammation .

Case Studies and Research Findings

  • Efficacy in Animal Models :
    • In a study involving Niemann-Pick C mice, the administration of glucosylceramide synthase inhibitors resulted in a significant reduction in brain glucosylceramide content over a three-day period. This effect was dose-dependent and highlighted the potential for this compound to influence lipid metabolism in the central nervous system .
  • Impact on Motor Function :
    • Another study demonstrated that oral administration of similar compounds improved motor function and increased longevity in NPC mice. The therapeutic window was notably wider compared to other treatments like eliglustat tartrate .
  • Effects on Glucosylceramide Levels :
    • A concentration-dependent decrease in glucosylceramide levels was observed in various tissues (kidney, liver, spleen) following treatment with glucosylceramide synthase inhibitors. This suggests that this compound may have broad implications for treating metabolic disorders related to glycosphingolipid accumulation .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known GCS inhibitors.

Compound NameMechanism of ActionEfficacy in Animal ModelsReference
This compoundGCS InhibitionSignificant reduction in glucosylceramide levels; improved motor function
Eliglustat tartrateGCS InhibitionImproved survival; less effective than newer compounds
D-t-EtDO-P4GCS InhibitionDecreased glucosylceramide levels; effective across multiple tissues

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring attached to a dihydrobenzo[dioxine] structure, which may contribute to its biological activity. The presence of the carboxamide functional group is significant for its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique configuration may enable it to interact with various biological pathways.

Case Studies

  • Neuropharmacology : Studies have indicated that compounds with similar structures can affect neurotransmitter systems. Research into (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride may reveal its efficacy in modulating neurotransmitter release or receptor activity.
  • Anticancer Properties : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to elucidate the mechanisms involved.

Drug Development

The compound's unique properties make it a candidate for drug development, particularly in creating new treatments for neurological disorders or cancer.

Research Findings

  • Target Identification : Ongoing research aims to identify specific molecular targets for this compound. Understanding these interactions can guide the design of more effective derivatives.
  • Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Analytical Chemistry

The compound can serve as a standard reference material in analytical chemistry due to its well-defined structure and properties.

Applications in Analysis

  • Chromatographic Techniques : this compound can be utilized in high-performance liquid chromatography (HPLC) methods for quantifying similar compounds in biological samples.

Q & A

Q. How to design a robust protocol for assessing protein binding affinity?

  • Methodological Answer : Use surface plasmon resonance (SPR) with immobilized target proteins. Perform kinetic analysis (ka/kd) at multiple concentrations (1 nM–10 µM). Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling. Include negative controls (e.g., BSA) to rule out nonspecific binding .

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